N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide
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Overview
Description
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide is a complex organic compound that features a pyrrolidine ring, a propoxybenzamide moiety, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide typically involves multiple steps. One common method includes the formation of the pyrrolidine ring followed by the attachment of the methylphenyl and propoxybenzamide groups. The reaction conditions often involve the use of organic solvents such as acetone or tetrahydrofuran (THF) and may require refluxing for extended periods to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The pyrrolidine ring may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-pyrrolidin-1-ylethylbenzamide
- N-(4-propoxyphenyl)-2-pyrrolidin-1-ylethylbenzamide
- N-(4-methylphenyl)-2-pyrrolidin-1-ylethyl-4-methoxybenzamide
Uniqueness
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C23H30N2O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C23H30N2O2/c1-3-16-27-21-12-10-20(11-13-21)23(26)24-17-22(25-14-4-5-15-25)19-8-6-18(2)7-9-19/h6-13,22H,3-5,14-17H2,1-2H3,(H,24,26) |
InChI Key |
PGIDVVULWZZIFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C)N3CCCC3 |
Origin of Product |
United States |
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